Cas no 1357634-53-7 ((3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate)

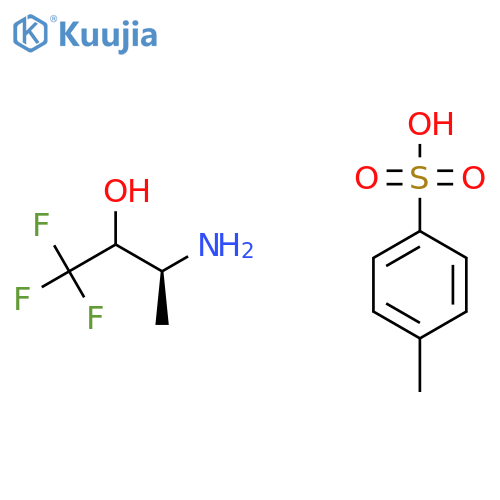

1357634-53-7 structure

商品名:(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate

CAS番号:1357634-53-7

MF:C11H16F3NO4S

メガワット:315.309252738953

MDL:MFCD31720124

CID:5189159

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate 化学的及び物理的性質

名前と識別子

-

- (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate

-

- MDL: MFCD31720124

- インチ: 1S/C7H8O3S.C4H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2(8)3(9)4(5,6)7/h2-5H,1H3,(H,8,9,10);2-3,9H,8H2,1H3/t;2-,3?/m.0/s1

- InChIKey: GSEFZQNKEHPGCI-GMENUOQESA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)O.FC(C([C@H](C)N)O)(F)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 299

- トポロジー分子極性表面積: 109

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB275433-1 g |

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; . |

1357634-53-7 | 1 g |

€490.00 | 2023-07-20 | ||

| abcr | AB275433-5 g |

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; . |

1357634-53-7 | 5 g |

€1,090.00 | 2023-07-20 | ||

| abcr | AB275433-1g |

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; . |

1357634-53-7 | 1g |

€490.00 | 2025-02-18 | ||

| abcr | AB275433-5g |

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; . |

1357634-53-7 | 5g |

€1090.00 | 2025-02-18 |

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1357634-53-7 ((3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1357634-53-7)(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):290.0/646.0